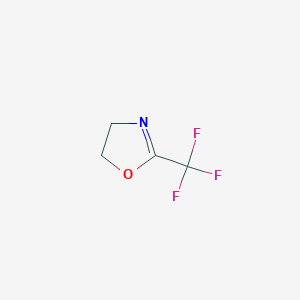

2-(Trifluoromethyl)-2-oxazoline

描述

Structure

3D Structure

属性

分子式 |

C4H4F3NO |

|---|---|

分子量 |

139.08 g/mol |

IUPAC 名称 |

2-(trifluoromethyl)-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C4H4F3NO/c5-4(6,7)3-8-1-2-9-3/h1-2H2 |

InChI 键 |

AEHUIFJAPQKBLA-UHFFFAOYSA-N |

规范 SMILES |

C1COC(=N1)C(F)(F)F |

同义词 |

2-(trifluoromethyl)-2-oxazoline |

产品来源 |

United States |

Chemical Reactivity and Transformation Pathways of 2 Trifluoromethyl 2 Oxazoline

Nucleophilic Ring-Opening Reactions of the 2-Oxazoline Heterocycle

Reaction with Water and Alcohols: Hydrolysis and Alcoholysis Pathways

The hydrolysis of 2-oxazolines, which results in the formation of N-(2-hydroxyethyl)amides, is a well-documented transformation. While specific kinetic and mechanistic studies on the hydrolysis of 2-(trifluoromethyl)-2-oxazoline are not extensively detailed in publicly available literature, the general mechanism involves the protonation of the nitrogen atom, followed by the nucleophilic attack of water at the C-5 position or the C-2 position of the oxazoline (B21484) ring. The strong electron-withdrawing nature of the trifluoromethyl group is expected to activate the C=N bond towards nucleophilic attack, potentially accelerating the hydrolysis rate compared to non-fluorinated analogs under acidic conditions.

Similarly, alcoholysis, the reaction with alcohols, leads to the corresponding ester derivatives. For instance, the reaction of poly(2-oxazoline)s with alcohols is a known modification strategy, and it is anticipated that this compound would react with alcohols like methanol (B129727) under appropriate catalytic conditions to yield N-(2-methoxyethyl)trifluoroacetamide. The reaction likely proceeds through a similar mechanism to hydrolysis, with the alcohol acting as the nucleophile.

Aminolysis and Other Nucleophilic Attack Reactions

The ring-opening of 2-oxazolines with amines, known as aminolysis, provides a direct route to N-substituted N'-(2-aminoethyl)amides. This reaction is of significant interest for the synthesis of functionalized polyamines and other nitrogen-containing compounds. The reaction of this compound with primary or secondary amines is expected to proceed readily, driven by the electrophilicity of the C-2 carbon. For example, reaction with a primary amine (R-NH₂) would yield the corresponding N-(2-aminoethyl)-N'-R-trifluoroacetamide. The reaction conditions, such as solvent and temperature, would likely influence the reaction rate and yield.

Other nucleophiles, such as thiols, can also participate in ring-opening reactions, leading to the formation of thioether-containing amides.

Electrophilic Reactions and Functionalization of this compound

The this compound molecule possesses multiple sites for electrophilic attack and further functionalization, including the nitrogen atom of the C=N imine bond and the trifluoromethyl group itself.

Reactions at the C=N Imine Bond

The lone pair of electrons on the nitrogen atom of the imine bond allows for electrophilic attack. Protonation of the nitrogen is the initial step in acid-catalyzed hydrolysis and other related reactions. Alkylation of the nitrogen atom with alkyl halides or other electrophiles would lead to the formation of quaternary oxazolinium salts. These salts are often more reactive towards nucleophiles than the neutral oxazoline. While specific studies on the electrophilic reactions at the C=N bond of this compound are limited, analogies can be drawn from the reactivity of other 2-oxazolines and related imines. For instance, the reaction with strong electrophiles could lead to the formation of N-functionalized derivatives.

Derivatization Strategies via the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be chemically robust. However, under specific conditions, the C-F bonds can be activated for derivatization. While direct nucleophilic substitution on the trifluoromethyl group is challenging, reactions involving radical intermediates or organometallic reagents can lead to its transformation. For instance, defluorination reactions can be achieved under reductive conditions. Additionally, the strong electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of adjacent positions, potentially enabling functionalization on the oxazoline ring through directed metalation or other activation strategies. Research in the broader field of trifluoromethylated heterocycles suggests possibilities for C-H functionalization on the oxazoline ring, influenced by the electronic effects of the CF₃ group. nih.gov

Rearrangement and Cycloaddition Reactions Involving this compound

The unique structure of this compound, containing both a heterocyclic ring and a trifluoromethyl group, allows it to participate in various rearrangement and cycloaddition reactions, leading to the formation of more complex molecular architectures.

While specific examples of rearrangement reactions directly involving this compound are not extensively documented, related oxazoline systems are known to undergo thermal or photochemical rearrangements. For instance, the Cornforth rearrangement is a known transformation of 4-acyloxazoles. rsc.org It is plausible that under specific energetic conditions, this compound could undergo ring-opening to a transient intermediate that could then rearrange to form other heterocyclic structures.

Metal-Mediated and Catalytic Transformations of this compound

The reactivity of this compound in the presence of metal catalysts is a critical area of investigation, with potential applications in organic synthesis and polymer chemistry. Research in this sub-field is still developing, with a notable focus on polymerization reactions.

One of the primary catalytic transformations studied is the cationic ring-opening polymerization (CROP) of 2-oxazolines. This method is used to synthesize poly(N-acylethylenimine)s, a class of polymers with a wide range of potential applications. While the CROP of various 2-substituted-2-oxazolines has been extensively explored, specific studies on this compound are less common. However, research into the polymerization of structurally similar 2-(perfluoroalkyl)-2-oxazolines provides valuable insights. These studies indicate that the strong electron-withdrawing nature of the perfluoroalkyl group, including the trifluoromethyl group, significantly impacts the polymerization mechanism.

For instance, the polymerization of 2-(perfluoroalkyl)-2-oxazolines initiated by sulfonates has been shown to proceed through a novel covalent-type electrophilic mechanism. This differs from the typical ionic mechanism observed for other 2-oxazolines and highlights the distinct reactivity of fluorinated derivatives.

While comprehensive data on a wide array of metal-mediated transformations of this compound remains the subject of ongoing research, the existing studies on its polymerization and the behavior of related fluorinated oxazolines underscore the compound's unique chemical properties and potential for further exploration in catalysis.

Below is a data table summarizing the types of catalytic transformations involving fluorinated oxazolines, which can serve as a reference for the potential reactivity of this compound.

| Catalyst/Initiator System | Transformation Type | Substrate Class | Key Findings |

| Sulfonates | Cationic Ring-Opening Polymerization | 2-(Perfluoroalkyl)-2-oxazolines | Proceeds via a novel covalent-type electrophilic polymerization mechanism. |

Further research is needed to fully elucidate the scope of metal-mediated and catalytic transformations of this compound and to populate more extensive data tables with specific reaction conditions and outcomes.

Applications of 2 Trifluoromethyl 2 Oxazoline in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

The unique structural and electronic properties of 2-(trifluoromethyl)-2-oxazoline make it a valuable starting material for the synthesis of more complex molecular structures. The trifluoromethyl group imparts specific reactivity, while the oxazoline (B21484) ring can either be incorporated into a final product or serve as a reactive intermediate that facilitates the formation of other heterocyclic systems.

Precursor for the Synthesis of Diverse Trifluoromethylated Heterocycles

The oxazoline ring, particularly when activated by an electron-withdrawing trifluoromethyl group, can undergo ring-transformation reactions to yield other valuable heterocyclic scaffolds. Research has demonstrated that related trifluoromethylated oxazole (B20620) systems can be powerful precursors for other heterocycles like pyrazoles and triazines.

For instance, mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates, which are closely related to trifluoromethylated oxazoles, have been shown to react with phenylhydrazine (B124118) to produce different trifluoromethylated heterocycles depending on the reaction conditions. nih.gov This reactivity highlights the potential of the trifluoromethyl-oxazole core to serve as a synthon for various five- and six-membered rings. The reaction pathway is influenced by the solvent and temperature, allowing for selective synthesis. In a polar solvent like ethanol, the reaction yields 5-trifluoromethyl-3-hydroxypyrazoles. In contrast, using a less polar solvent such as 1,2-dichloroethane (B1671644) (DCE) at a higher temperature leads to the formation of 6-trifluoromethyl-1,2,4-triazines. nih.gov A third product, 3-trifluoromethyl-5-pyrazolones, can also be obtained, showcasing the synthetic versatility of this scaffold. nih.gov

These transformations underscore the utility of the trifluoromethylated oxazole framework as a building block, where the inherent reactivity of the ring is harnessed to construct a variety of other important heterocyclic systems containing the crucial trifluoromethyl moiety.

| Reactant | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olate + Phenylhydrazine | Ethanol, reflux | 5-Trifluoromethyl-3-hydroxypyrazole derivative | Good | nih.gov |

| 1,2-Dichloroethane, reflux | 6-Trifluoromethyl-1,2,4-triazine derivative | Good | nih.gov | |

| Varies | 3-Trifluoromethyl-5-pyrazolone derivative | Good | nih.gov |

Application in the Construction of Complex Organic Architectures

While this compound is a potent building block for various heterocycles, specific examples of its direct incorporation into the total synthesis of complex natural products or other large organic architectures are not extensively documented in the current scientific literature. Its primary role appears to be in the foundational construction of key fluorinated fragments rather than as a large, intact piece in a complex molecular puzzle.

This compound as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are a cornerstone of asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers. williams.edu Oxazolines, derived from readily available chiral amino alcohols, are among the most successful classes of auxiliaries. williams.edu However, the application of chiral this compound derivatives specifically for this purpose is not well-established in published research. The following sections describe the general principles of how such auxiliaries function, though direct examples featuring the trifluoromethylated core are currently lacking.

Diastereoselective Reactions Mediated by Chiral this compound Derivatives

In a typical application, a chiral oxazoline auxiliary would be attached to a prochiral substrate. The steric and electronic properties of the auxiliary would then direct the approach of a reagent to one of the two faces of the substrate, leading to the preferential formation of one diastereomer over the other. Classic examples with other oxazolines include diastereoselective alkylations and aldol (B89426) reactions. While theoretically applicable, specific studies detailing such diastereoselective reactions mediated by a chiral this compound auxiliary are not available in the literature.

Enantioselective Transformations Employing Oxazoline-Derived Chiral Auxiliaries

Following a diastereoselective reaction, the chiral auxiliary is typically cleaved to reveal the enantiomerically enriched product, and the auxiliary itself can often be recovered for reuse. This strategy is a powerful method for generating optically active molecules. Although the broader class of oxazoline auxiliaries is widely used in this manner for numerous enantioselective transformations, there are no specific, documented examples of this approach employing a chiral this compound auxiliary.

Utilization in Ligand Design for Homogeneous Catalysis

One of the most significant and well-documented applications of the this compound scaffold is in the design of chiral ligands for asymmetric homogeneous catalysis. The oxazoline ring provides a nitrogen atom for metal coordination, and when combined with another coordinating group, it forms a powerful bidentate ligand capable of creating a chiral environment around a metal center. The trifluoromethyl group plays a crucial electronic role, enhancing the catalytic activity.

Pyridine-oxazoline (PyOx) ligands are particularly prominent in this area. acs.org The introduction of a trifluoromethyl group onto the pyridine (B92270) ring, as seen in ligands like (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole (a derivative of the core subject), has proven highly effective. This electron-withdrawing group enhances the catalytic properties of the metal complexes formed. acs.org

These trifluoromethyl-substituted PyOx ligands, in complex with metals like palladium, have demonstrated high activity and enantioselectivity in various reactions. A key example is the addition of arylboronic acids to cyclic N-sulfonylketimines, which produces chiral benzosultams—compounds of interest in medicinal chemistry. acs.org The palladium(II) trifluoroacetate (B77799) complex of this ligand has shown excellent performance in this transformation, highlighting its value in asymmetric synthesis. acs.org The robustness of this system is further demonstrated by its successful immobilization on a polymer support, enabling its use in continuous flow reactors for scalable synthesis. acs.org

| Arylboronic Acid | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| Phenylboronic acid | 96 | 94 | acs.org |

| 4-Methylphenylboronic acid | 98 | 94 | acs.org |

| 4-Methoxyphenylboronic acid | 98 | 93 | acs.org |

| 4-Fluorophenylboronic acid | 94 | 94 | acs.org |

| 2-Hydroxyphenylboronic acid | 81 | 97 | acs.org |

Application of this compound Derived Ligands in Transition Metal Catalysis (e.g., Asymmetric Hydrogenation, Cross-Coupling)

Ligands derived from molecules containing the trifluoromethyl-oxazoline motif, particularly pyridine-oxazoline (PyOx) type ligands, have demonstrated considerable utility in asymmetric transition metal catalysis. The trifluoromethyl group acts as a potent electronic modifier, enhancing the catalytic activity and selectivity in various transformations. nih.gov

A prominent example is the ligand (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole. nih.govacs.org This chiral ligand, synthesized from 5-(trifluoromethyl)picolinonitrile and L-tert-Leucinol, has proven to be highly effective in palladium-catalyzed reactions. nih.govacs.org When complexed with palladium(II) trifluoroacetate, it forms a highly active and enantioselective catalyst for the conjugate addition of arylboronic acids to cyclic N-sulfonylketimines, yielding optically enriched cyclic sulfonamides. nih.govacs.org This reaction is valuable for creating molecules with bis-benzylic quaternary stereogenic centers. nih.gov

The utility of this trifluoromethyl-containing PyOx ligand extends beyond this specific reaction. Its palladium complexes have been employed in a range of cross-coupling and related reactions, including:

Redox-relay Heck reactions nih.gov

Heck–Matsuda arylation nih.gov

Arylboration nih.gov

Heck-related cascade reactions nih.gov

Furthermore, complexes with other transition metals have shown unique catalytic activities. A Copper(I) complex of this ligand has been used for the conjugate addition to isocyanoalkenes, while Nickel(I) and Nickel(0) complexes have been applied in hydroalkynylation and asymmetric reductive coupling, respectively. nih.gov The electronic properties of the trifluoromethyl group are considered crucial for the high efficacy of these catalytic systems. nih.gov While the focus has been on cross-coupling and addition reactions, the broader class of oxazoline-containing ligands, such as PHOX ligands, are well-known for their application in iridium-catalyzed asymmetric hydrogenations of various unsaturated compounds. nih.gov

Table 1: Performance of (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole Palladium Complex in the Asymmetric Addition of Arylboronic Acids to Cyclic N-Sulfonylketimines nih.govacs.org

| Substrate (Ketimine) | Arylboronic Acid | Yield | Enantioselectivity (ee) |

| Saccharin-derived ketimine | 4-Methoxyphenylboronic acid | High | High |

| Saccharin-derived ketimine | 4-Hydroxyphenylboronic acid | High | High |

| Saccharin-derived ketimine | 2-Hydroxyphenylboronic acid | Unexpectedly high | Unexpectedly high |

| Isopropyl-substituted ketimine | 4-Methoxyphenylboronic acid | Lower | Lower |

Role in Organocatalysis and Biocatalysis as a Scaffold or Ligand Component

While the oxazoline framework is a staple in various catalytic contexts, the specific application of this compound as a direct organocatalyst or as a key component in biocatalysis is not extensively documented in recent literature. The chemistry of 2-oxazolines is rich, particularly in the field of polymer synthesis through cationic ring-opening polymerization (CROP) and enzymatic ring-opening polyaddition (EROPA). researchgate.net These polymerization methods allow for the creation of functional polymers where properties can be tuned by altering the substituents on the oxazoline ring. researchgate.net For instance, poly(2-oxazoline)s have been investigated for biomedical applications, including drug delivery and as mimics of peptides. researchgate.netcuni.cz In biocatalysis, poly(2-oxazoline) derivatives have been used as additives to enhance enzyme activity in non-aqueous solvents. psu.edu However, these examples typically involve simpler alkyl substituents (like methyl) rather than the trifluoromethyl group. researchgate.netpsu.edu The potential of the trifluoromethyl group to influence molecular recognition or catalytic turnover in an organo- or biocatalytic setting remains an area for future exploration.

Integration of this compound into Multi-Component Reaction Systems

The integration of this compound or its direct derivatives into multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all components, is not a prominent theme in the reviewed literature. The palladium-catalyzed reactions involving trifluoromethyl-PyOx ligands, such as the addition of arylboronic acids to ketimines, are typically two-component cross-coupling reactions (plus the catalyst). nih.govacs.org The development of MCRs often relies on reactants with specific functional groups that can participate in a cascade of intermolecular reactions. While the oxazoline ring and the trifluoromethyl group possess distinct reactivity, their combined use as a key building block in known MCR systems has yet to be established.

Development of Novel Reaction Methodologies Utilizing this compound

A significant methodological advancement has been the immobilization of trifluoromethyl-substituted pyridine-oxazoline ligands onto polymer supports. nih.govacs.org This innovation addresses the crucial need for catalyst recyclability and application in continuous manufacturing processes. Specifically, the (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole ligand was anchored to a PS–PEG TentaGel S NH₂ support. nih.govacs.org

The resulting heterogeneous catalyst, when complexed with palladium, demonstrated remarkable stability and could be recycled for up to ten consecutive reaction cycles in the asymmetric addition of arylboronic acids to ketimines. nih.govacs.org Although the immobilized catalyst showed a slight decrease in enantioselectivity and a four-fold reduction in reaction rate compared to its homogeneous counterpart, its stability and reusability are significant advantages. nih.govacs.org

Crucially, this heterogeneous catalyst was successfully implemented in a continuous flow system. nih.gov This setup not only allows for the continuous synthesis of chiral benzosultams but also demonstrated the potential for higher turnover numbers compared to traditional batch arrangements. nih.gov This development represents a novel methodology that leverages the unique properties of the trifluoromethyl-oxazoline derived ligand to create more efficient, sustainable, and scalable synthetic processes. nih.govacs.org

Table 2: Comparison of Homogeneous vs. Heterogeneous Catalysis for Asymmetric Synthesis nih.govacs.org

| Catalyst System | Reaction Mode | Catalyst Loading | Reaction Time | Reusability | Throughput |

| Homogeneous L1·Pd(TFA)₂ | Batch | 5 mol % | 2 hours | No | Lower |

| Heterogeneous L5·Pd(TFA)₂ | Batch | 15 mol % | 8 hours | Up to 10 cycles | Moderate |

| Heterogeneous L5·Pd(TFA)₂ | Continuous Flow | 15 mol % | Optimized flow rate | Continuous use | Higher |

L1 = (S)-4-(tert-butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole L5 = Polymer-supported version of L1

Polymerization Studies and Materials Science Applications of 2 Trifluoromethyl 2 Oxazoline

2-(Trifluoromethyl)-2-oxazoline as a Monomer in Polymer Synthesis

The synthesis of polymers from this compound (CF₃Ox) is primarily achieved through cationic ring-opening polymerization (CROP), a method that is characteristic for the broader class of 2-substituted-2-oxazoline monomers. nih.gov The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the monomer's reactivity and the properties of the resulting polymer, poly(this compound) (PCF₃Ox).

Cationic ring-opening polymerization is the principal method for producing well-defined poly(2-oxazoline)s. mdpi.comresearchgate.netrsc.orgrsc.orgnih.gov The process is typically initiated by electrophilic species, such as alkyl triflates or tosylates, which attack the nitrogen atom of the oxazoline (B21484) ring, leading to the formation of a cationic oxazolinium species. nih.govmonash.edu This active species then propagates by nucleophilic attack of another monomer molecule, resulting in the characteristic poly(N-acylethylenimine) structure. mdpi.com

Research into the CROP of this compound has revealed that the monomer exhibits exceptionally high reactivity. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the cationic propagating species, leading to a significant acceleration of the polymerization rate. Kinetic studies have demonstrated that the polymerization of CF₃Ox is substantially faster than that of its non-fluorinated alkyl counterparts, such as 2-ethyl-2-oxazoline (B78409) (EtOx). Despite this high reactivity, the polymerization can be conducted in a controlled, living manner, yielding polymers with predictable molecular weights and narrow molecular weight distributions (dispersity, Đ ≤ 1.2). This control is crucial for the synthesis of well-defined polymer architectures. cuni.cz

Table 1: Comparative Polymerization Kinetics of 2-Substituted-2-oxazolines

| Monomer | Initiator | Solvent | Apparent Rate Constant (k_app) [M⁻¹s⁻¹] | Reference |

|---|---|---|---|---|

| This compound | Methyl triflate | Acetonitrile | High (qualitative) | |

| 2-Ethyl-2-oxazoline | Methyl triflate | Acetonitrile | 0.0067 | nih.gov |

| 2-Methyl-2-oxazoline | Methyl triflate | Dihydrolevoglucosenone | Low (qualitative) | nih.gov |

This table illustrates the significantly higher polymerization rate observed for the trifluoromethyl-substituted monomer compared to common alkyl-substituted oxazolines.

Living and controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are powerful methods for synthesizing a wide array of polymers with complex architectures. cuni.czrsc.org These methods typically apply to monomers containing a polymerizable vinyl group. For instance, ATRP and RAFT have been successfully used to polymerize 2-isopropenyl-2-oxazoline, where the polymerization proceeds through the isopropenyl group, leaving the oxazoline ring intact for subsequent modifications. nih.gov Similarly, poly(2-oxazoline)s prepared by CROP can be functionalized with an initiator for ATRP, allowing for the synthesis of block copolymers like poly(2-ethyl-2-oxazoline)-b-poly(4-vinylpyridine). rsc.org

However, for the polymerization of 2-substituted-2-oxazolines like this compound, these radical polymerization techniques are not employed. The polymerization mechanism for this class of monomers involves the ring-opening of the heterocyclic oxazoline structure, which proceeds via a cationic mechanism, not a radical one. Therefore, CROP remains the exclusive and appropriate method for synthesizing the poly(this compound) backbone.

Copolymerization Strategies Involving this compound

Copolymerization is a versatile strategy to tune the properties of poly(2-oxazoline)s. nih.gov By combining monomers with different side-chains, materials with tailored characteristics, such as hydrophilicity, thermal behavior, and self-assembly properties, can be created. researchgate.netmdpi.com

The significant difference in polarity between the highly hydrophobic this compound and hydrophilic or less hydrophobic 2-alkyl-2-oxazolines makes them ideal candidates for creating amphiphilic copolymers. Research has demonstrated the successful statistical copolymerization of CF₃Ox with 2-ethyl-2-oxazoline (EtOx). The resulting P(CF₃Ox-stat-EtOx) copolymers exhibit properties that are intermediate between the two homopolymers. A key property that can be tuned is the glass transition temperature (T_g), which varies systematically with the copolymer composition. This tunability allows for the precise design of materials with specific thermal and mechanical properties.

Table 2: Glass Transition Temperatures (T_g) of P(CF₃Ox-stat-EtOx) Copolymers

| Mol% CF₃Ox in Copolymer | Glass Transition Temperature (T_g) [°C] |

|---|---|

| 0 (Pure PEtOx) | 71 |

| 25 | 85 |

| 50 | 101 |

| 75 | 118 |

| 100 (Pure PCF₃Ox) | 136 |

Data reflects the trend of increasing T_g with higher incorporation of the rigid trifluoromethyl-containing monomer unit.

Post-Polymerization Functionalization of Poly(this compound)

Post-polymerization modification is a powerful tool for introducing a wide range of functionalities into poly(2-oxazoline)s that may not be compatible with the conditions of cationic ring-opening polymerization. mdpi.comresearchgate.net One of the most established modification strategies for the poly(2-oxazoline) class is the hydrolysis of the N-acyl side chains to yield linear poly(ethylene imine) (L-PEI). mdpi.comrsc.org This reaction can be performed under acidic or basic conditions and can be controlled to achieve either partial or full hydrolysis. rsc.orgresearchgate.net

The resulting secondary amine groups in the polymer backbone are highly versatile functional handles. rsc.org They can be used for a variety of subsequent chemical transformations, such as aza-Michael additions or re-acylation with different carboxylic acids, effectively creating new polymers from a parent scaffold. nih.govnih.gov

While specific studies on the post-polymerization functionalization of poly(this compound) have not been reported, this general hydrolysis methodology is expected to be applicable. The hydrolysis of hydrophobic poly(2-oxazoline)s has been successfully demonstrated, suggesting that the hydrophobic nature of PCF₃Ox would not be an insurmountable barrier. nih.govnih.gov However, the strong electron-withdrawing effect of the trifluoromethyl group could potentially influence the kinetics of the amide bond cleavage compared to standard poly(2-alkyl-2-oxazoline)s. This established functionalization pathway represents a significant opportunity for creating novel functional materials derived from PCF₃Ox.

Exploration of Poly(this compound) in Advanced Materials Contexts

The incorporation of the trifluoromethyl group imparts unique and valuable properties to poly(this compound), making it a promising candidate for advanced materials applications. The primary characteristic of PCF₃Ox is its pronounced hydrophobicity, often described as "super-hydrophobic." This property is a direct result of the high fluorine content.

This extreme water repellency makes PCF₃Ox and its copolymers highly suitable for the development of functional surfaces and coatings. monash.edunih.gov Such materials could find use in applications requiring anti-fouling, low surface energy, or water-resistant properties.

Furthermore, the synthesis of amphiphilic block or gradient copolymers, for example by combining CF₃Ox with hydrophilic monomers like 2-methyl-2-oxazoline, opens the door to self-assembly in aqueous environments. mdpi.com These amphiphilic macromolecules can form nanoscale structures such as micelles or vesicles, which are of significant interest in the field of nanomedicine for drug delivery applications. nih.govtu-dresden.de The fluorinated, hydrophobic core of such micelles could serve as a unique compartment for encapsulating hydrophobic or fluorinated therapeutic agents. The distinct properties of fluorinated segments can also lead to multicompartment assemblies when combined with both hydrophilic and lipophilic blocks. mdpi.com

Advanced Spectroscopic and Mechanistic Investigations of 2 Trifluoromethyl 2 Oxazoline and Its Transformations

Elucidation of Reaction Mechanisms Through Spectroscopic Techniques

Understanding the stepwise process of chemical reactions involving 2-(trifluoromethyl)-2-oxazoline is crucial for optimizing reaction conditions and controlling product outcomes. In-situ spectroscopic methods provide a real-time window into these transformations, allowing for the detection of transient intermediates and the collection of kinetic data.

In-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for monitoring the cationic ring-opening polymerization (CROP) of 2-oxazolines. nih.govrsc.org ¹H NMR, in particular, allows for the detailed tracking of monomer consumption and the evolution of the polymer chain's composition over time. nih.govrsc.org For instance, in the copolymerization of different 2-oxazoline monomers, in-situ ¹H NMR can reveal whether the resulting polymer has a block, gradient, or random structure, depending on the reactivity of the monomers. nih.govrsc.org The polymerization can be conducted directly in an NMR tube, often at elevated temperatures, with spectra recorded at regular intervals to follow the reaction kinetics. nih.gov

Multinuclear NMR studies, including ¹H, ¹³C, ¹⁵N, ¹⁹F, and ¹⁷O, provide comprehensive data on the electronic environment of the atoms within the this compound molecule. nih.gov This information is invaluable for understanding how the trifluoromethyl group influences the reactivity of the oxazoline (B21484) ring.

IR spectroscopy complements NMR by monitoring changes in vibrational frequencies of functional groups. For example, the disappearance of the C=N stretching band of the oxazoline ring and the appearance of the amide I band in the resulting poly(2-oxazoline) can be tracked to follow the progress of polymerization.

Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) are instrumental in identifying reaction intermediates and elucidating fragmentation pathways of 2-oxazoline derivatives. nih.gov ESI-MS is a soft ionization technique that allows for the observation of intact protonated molecules or reaction intermediates. nih.govresearchgate.net

Computational studies, such as Density Functional Theory (DFT), combined with ESI-MS/MS data, can predict and confirm the most likely sites of protonation and subsequent fragmentation patterns. nih.gov For 2-arene-2-oxazolines, it has been shown that protonation occurs at the nitrogen atom, leading to characteristic fragmentation pathways, including the formation of benzoylium and nitrilium ions. nih.gov This detailed understanding of the gas-phase behavior of these molecules under mass spectrometric conditions provides diagnostic ions that can be used to monitor reactions and identify products. nih.gov

Structural Elucidation Methodologies for Novel this compound Derivatives

The synthesis of new derivatives of this compound often results in complex molecules with multiple stereocenters. Determining the precise connectivity and three-dimensional arrangement of atoms is essential and is achieved through a combination of powerful analytical techniques.

Two-dimensional (2D) NMR spectroscopy is a cornerstone for determining the chemical structure of novel this compound derivatives. mdpi.com Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely employed to establish the connectivity of atoms within a molecule.

COSY (¹H-¹H Correlation Spectroscopy) : Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) : Reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton and identifying quaternary carbons. mdpi.com

For example, in the structural elucidation of chiral oxazolines derived from isosorbide, 2D NMR experiments were essential in confirming the structure. mdpi.com The correlation between the CHN proton of the oxazoline ring and the adjacent CH₂O protons in the COSY and HSQC spectra, along with the identification of the O-C=N quaternary carbon via its HMBC correlations, unambiguously established the molecular framework. mdpi.com

Table 1: Illustrative 2D NMR Data for a Hypothetical this compound Derivative

| Proton (δ, ppm) | Correlated Carbon (δ, ppm) (HSQC) | Key HMBC Correlations (to C) |

| 4.15 (t, 1H) | 68.2 (CH) | 165.5 (C=N), 45.8 (CH₂) |

| 3.80 (d, 2H) | 45.8 (CH₂) | 68.2 (CH), 165.5 (C=N) |

| - | 165.5 (q, ¹JCF = 35 Hz) | 4.15 (CH), 3.80 (CH₂) |

| - | 120.8 (q, ¹JCF = 278 Hz) | - |

This is a hypothetical data table for illustrative purposes.

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. nih.gov This technique is applicable to crystalline compounds and provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms. mdpi.comresearchgate.net

For instance, the structure of (η⁵-C₆H₇)Fe(CO)₂CF₃, a trifluoromethyl metal complex, was determined by X-ray crystallography, providing definitive proof of its molecular architecture. mdpi.com Similarly, the crystal structure of 2-(4-hydroxyphenyl)-4,4-dimethyl-2-oxazoline revealed the formation of infinite chains through hydrogen bonding. researchgate.net The ability to grow suitable single crystals is a prerequisite for this powerful technique. mdpi.com

Advanced Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Excess Determination and Stereochemical Assignment

For chiral molecules, understanding their stereochemistry is paramount. Chiroptical techniques, which measure the differential interaction of left and right circularly polarized light with a chiral substance, are essential for this purpose.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful non-destructive techniques for determining the enantiomeric excess (ee) and assigning the absolute configuration of chiral molecules. nih.govnumberanalytics.com

CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. nih.gov The resulting CD spectrum is characteristic of a particular enantiomer, with its mirror image producing an opposite spectrum. This allows for the quantitative determination of the enantiomeric excess in a sample. nih.govutexas.edu The sign of the Cotton effect in the CD spectrum can often be correlated to the absolute configuration of a stereocenter, sometimes with the aid of computational methods like time-dependent density functional theory (TDDFT) to predict theoretical CD spectra for different stereoisomers. nih.gov

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation with respect to the wavelength of plane-polarized light. numberanalytics.com The shape of the ORD curve, particularly the Cotton effect (the characteristic change in optical rotation in the vicinity of an absorption band), is directly related to the absolute configuration of the chiral molecule. numberanalytics.com Enantiomers will display mirror-image ORD curves. numberanalytics.com

These chiroptical methods are invaluable in the study of asymmetric reactions involving this compound, providing crucial information on the stereochemical outcome of these transformations. rsc.org

Spectroscopic Probes for Investigating Electronic Structure and Reactivity

The electronic architecture and resultant reactivity of this compound are significantly influenced by the presence of the strongly electron-withdrawing trifluoromethyl (CF₃) group. Spectroscopic techniques are invaluable tools for probing these characteristics, offering detailed insights into the molecule's structure, bonding, and propensity for chemical transformation. Multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides a comprehensive picture of the electronic environment of each atom.

Detailed Research Findings

A pivotal study in the characterization of this compound involved a thorough multinuclear magnetic resonance analysis, which reported the ¹H, ¹³C, ¹⁹F, ¹⁵N, and ¹⁷O NMR chemical shifts and a range of coupling constants. nih.gov This data is fundamental to understanding the intramolecular electronic effects.

The electron-withdrawing nature of the CF₃ group dramatically influences the electronic density across the oxazoline ring. This is quantitatively observed in the NMR chemical shifts. For instance, the carbon atom of the CF₃ group and the C2 carbon of the oxazoline ring are significantly deshielded, a direct consequence of the high electronegativity of the fluorine atoms. This electronic pull extends to the other atoms in the ring, affecting their shielding and, by extension, their reactivity.

Research into the polymerization of related 2-perfluoroalkyl-2-oxazolines indicates they are considerably less reactive than their 2-alkyl-2-oxazoline counterparts. researchgate.net This reduced reactivity is attributed to the diminished nucleophilicity of the nitrogen atom in the oxazoline ring, a direct result of the inductive electron withdrawal by the perfluoroalkyl group. Consequently, the cationic ring-opening polymerization (CROP) of these monomers is challenging and often requires potent initiators like methyl triflate to proceed effectively. researchgate.net The spectroscopic data from NMR studies provides the fundamental electronic information that explains this observed chemical behavior. While no dedicated computational studies on the electronic structure of this compound were identified, such analyses would be instrumental in visualizing molecular orbitals and mapping the electrostatic potential, further elucidating the influence of the CF₃ group on the molecule's reactivity.

The table below summarizes the reported NMR spectroscopic data for this compound. nih.gov

| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|

| ¹H (at C4/C5) | 4.10 (t), 4.45 (t) | J(H-H) = 9.5 |

| ¹³C (C2) | 158.0 (q) | ²J(C-F) = 36.6 |

| ¹³C (C4) | 68.1 | |

| ¹³C (C5) | 55.3 | |

| ¹³C (CF₃) | 118.8 (q) | ¹J(C-F) = 275.4 |

| ¹⁹F | -68.5 (s) | |

| ¹⁵N | -128.5 (q) | ³J(N-F) = 2.0 |

| ¹⁷O | 164 (s) |

Table 1: Multinuclear NMR Spectroscopic Data for this compound. Data sourced from Foris and Neumer (2005). nih.gov (t = triplet, q = quartet, s = singlet)

The coupling constants observed, particularly between fluorine and carbon (¹J(C-F) and ²J(C-F)) and between fluorine and nitrogen (³J(N-F)), are crucial for confirming the molecular structure and providing further evidence of the through-bond electronic interactions between the trifluoromethyl group and the oxazoline ring. nih.gov The large one-bond C-F coupling constant is characteristic of trifluoromethyl groups. The smaller two-bond C-F and three-bond N-F couplings, while weak, definitively establish the connectivity and the electronic influence of the CF₃ group on the heterocyclic system.

Computational and Theoretical Studies on 2 Trifluoromethyl 2 Oxazoline

Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure and Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental electronic properties and thermodynamic stability of molecules like 2-(trifluoromethyl)-2-oxazoline. These methods allow for the examination of molecular orbitals, electron density distribution, and the profound influence of the trifluoromethyl substituent on the oxazoline (B21484) ring.

Analysis of Molecular Orbitals and Electron Density Distribution

The electronic character of this compound is largely dictated by the distribution of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In related oxazoline systems, the HOMO is typically localized on the nitrogen and oxygen atoms of the heterocyclic ring, reflecting their lone pair electrons. The LUMO, conversely, is often centered on the C=N double bond, indicating its susceptibility to nucleophilic attack.

The introduction of a trifluoromethyl group at the 2-position significantly alters this electronic landscape. The strong electron-withdrawing nature of the CF3 group is expected to lower the energy of both the HOMO and LUMO. This stabilization of the molecular orbitals can impact the molecule's reactivity and spectroscopic properties. The electron density would be significantly polarized towards the highly electronegative fluorine atoms of the trifluoromethyl group. This polarization can be visualized through electrostatic potential maps, where regions of high electron density are colored red and regions of low electron density are blue. For this compound, a significant region of positive potential (blue) would be anticipated around the carbon atom of the CF3 group and the adjacent carbon of the oxazoline ring, while the fluorine atoms would be surrounded by negative potential (red).

Table 1: Predicted Frontier Molecular Orbital Characteristics for this compound

| Molecular Orbital | Predicted Localization | Effect of Trifluoromethyl Group |

| HOMO | Primarily on the N and O atoms of the oxazoline ring | Energy is lowered (stabilized) |

| LUMO | Primarily on the C=N bond and the CF3 group | Energy is significantly lowered (stabilized) |

Investigation of Trifluoromethyl Group's Influence on Oxazoline Ring

The trifluoromethyl group exerts a powerful inductive effect on the oxazoline ring, which has profound consequences for its stability and chemical behavior. The high electronegativity of the fluorine atoms draws electron density away from the ring system. This electron-withdrawing effect can enhance the hydrolytic stability of the oxazoline ring compared to its non-fluorinated counterparts. nih.gov

Studies on related trifluoromethyl-substituted heterocyclic compounds have shown that the CF3 group can significantly impact bond lengths and angles within the ring. nih.gov For this compound, it is predicted that the C-C and C-N bonds adjacent to the CF3-substituted carbon will be slightly elongated due to electronic repulsion. The presence of the trifluoromethyl group is also known to increase the lipophilicity of molecules, a property that can be crucial in various applications. nih.gov

Molecular Modeling of Reaction Mechanisms and Transition States

Molecular modeling techniques are invaluable for mapping out the energetic landscapes of chemical reactions, including the identification of transition states and the elucidation of reaction pathways. For this compound, these methods can shed light on its ring-opening behavior and its reactivity in catalytic processes.

Computational Elucidation of Ring-Opening Pathways

A key reaction of 2-oxazolines is their cationic ring-opening polymerization (CROP) to form poly(2-oxazoline)s. nih.gov Molecular modeling studies on the CROP of other 2-substituted-2-oxazolines have provided a detailed understanding of the mechanism. The polymerization is typically initiated by an electrophile that attacks the nitrogen atom of the oxazoline ring, forming a cyclic oxazolinium cation. The subsequent ring-opening occurs via nucleophilic attack of another monomer molecule on the carbon atom at the 5-position of the ring.

For this compound, the strong electron-withdrawing nature of the CF3 group would be expected to influence this process. The increased positive charge on the 2-position carbon would make it a more likely target for nucleophilic attack, potentially altering the regioselectivity of the ring-opening. However, the steric bulk of the CF3 group might also hinder this attack. Computational modeling of the transition states for different ring-opening pathways would be necessary to definitively predict the preferred mechanism.

Table 2: Predicted Effects of the Trifluoromethyl Group on Cationic Ring-Opening Polymerization

| Parameter | Predicted Influence of Trifluoromethyl Group | Rationale |

| Initiation | May be facilitated due to increased electrophilicity of the oxazoline ring nitrogen. | Electron-withdrawing nature of the CF3 group. |

| Propagation | Rate may be altered due to electronic and steric effects at the 2-position. | Increased positive charge at C2 vs. steric hindrance. |

| Regioselectivity | Potential for altered regioselectivity of monomer attack. | Influence of the CF3 group on the charge distribution in the oxazolinium cation. |

Prediction of Reactivity and Selectivity in Catalytic Processes

2-Oxazolines are widely used as chiral ligands in asymmetric catalysis. The trifluoromethyl group in this compound can significantly influence its performance as a ligand. The electron-withdrawing properties of the CF3 group would affect the electron-donating ability of the nitrogen atom, which is crucial for coordination to a metal center. This, in turn, can modulate the catalytic activity and selectivity of the resulting metal complex.

Molecular modeling can be employed to predict the binding affinity of this compound to various metal catalysts and to model the transition states of catalytic reactions. By comparing the energies of different diastereomeric transition states, it is possible to predict the enantioselectivity of a given catalytic transformation. While specific studies on this compound in catalysis are scarce, research on other fluorinated oxazoline ligands suggests that the electronic tuning provided by the fluorine substituents can lead to improved catalytic performance.

Conformational Analysis and Stereochemical Considerations via Computational Methods

The three-dimensional structure of this compound is a key determinant of its physical and chemical properties. Computational methods can be used to perform a thorough conformational analysis, identifying the most stable conformations and the energy barriers between them.

For the 2-oxazoline ring, a relatively planar or a slightly twisted envelope conformation is expected. The orientation of the trifluoromethyl group relative to the ring will be a critical factor. Due to the steric bulk of the CF3 group, there will likely be a significant rotational barrier around the C2-CF3 bond. Computational modeling can map this rotational energy surface, identifying the lowest energy conformers. These conformational preferences will, in turn, influence the molecule's reactivity and its ability to act as a ligand in catalysis.

: A Literature Analysis

While experimental spectroscopic data for this compound has been published, a corresponding theoretical analysis to predict and validate these findings appears to be limited or not widely disseminated. A key study in the field, "Multinuclear magnetic resonance analysis of this compound," provides a thorough experimental characterization of the compound using various NMR techniques. This research established the experimental chemical shifts for several nuclei, including ¹H, ¹³C, ¹⁵N, ¹⁹F, and ¹⁷O, and determined various coupling constants.

However, an exhaustive search for publicly accessible literature containing computational predictions of these spectroscopic parameters for direct comparison has been unsuccessful. Such a comparative analysis would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to model the molecular structure and predict its spectroscopic properties (e.g., NMR chemical shifts and IR vibrational frequencies). The subsequent comparison of this theoretical data with experimental results is crucial for validating the computational models and providing deeper insights into the electronic structure and dynamics of the molecule.

The absence of such a comparative study in readily available scientific databases and journals prevents the creation of a detailed article section on this specific topic as requested. Further research or access to proprietary databases may be required to obtain the necessary computational data for a thorough analysis.

Future Research Directions and Emerging Trends in 2 Trifluoromethyl 2 Oxazoline Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Approaches

The traditional synthesis of 2-oxazolines often involves multi-step procedures with stoichiometric reagents and harsh reaction conditions. Future research will undoubtedly focus on developing greener synthetic routes to 2-(trifluoromethyl)-2-oxazoline. This will likely involve the exploration of catalytic methods that minimize waste and energy consumption. Key areas of investigation will include:

Direct Catalytic Cyclization: Moving away from classical methods, research is expected to target the direct catalytic condensation of amino alcohols with trifluoroacetic acid or its derivatives, potentially using novel dehydrative catalysts.

Bio-based Feedstocks: The use of bio-derived amino alcohols as starting materials could significantly improve the sustainability profile of this compound synthesis.

Alternative Reaction Media: The replacement of conventional organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids will be a crucial step towards more environmentally friendly processes.

Exploration of Novel Catalytic Systems Utilizing this compound Scaffolds

While 2-oxazolines are well-known for their role as ligands in asymmetric catalysis, the incorporation of a trifluoromethyl group at the 2-position could lead to the development of novel catalytic systems with unique properties. The strong electron-withdrawing nature of the CF3 group can significantly influence the electronic properties of the oxazoline (B21484) ring and any coordinated metal center. Future research is anticipated in the following areas:

Enhanced Lewis Acidity: The trifluoromethyl group is expected to enhance the Lewis acidity of coordinated metal centers, potentially leading to catalysts with higher activity and selectivity in a range of reactions, including Diels-Alder and Friedel-Crafts reactions.

Novel Ligand Design: The design and synthesis of chiral ligands based on the this compound scaffold for asymmetric catalysis will be a key research focus. The unique steric and electronic properties of the trifluoromethyl group could lead to unprecedented levels of enantioselectivity.

Organocatalysis: The inherent properties of the this compound ring could be exploited in the development of novel organocatalysts for a variety of organic transformations.

Integration into Flow Chemistry and Microreactor Technologies

The cationic ring-opening polymerization (CROP) of 2-oxazolines is well-suited for translation to flow chemistry and microreactor systems. These technologies offer precise control over reaction parameters, leading to improved safety, scalability, and product quality. For this compound, this integration will be a key trend:

Controlled Polymerization: Flow reactors will enable the synthesis of poly(this compound) with precise control over molecular weight and dispersity, which is crucial for applications in drug delivery and nanotechnology. ultroxa.com

Kinetics and Mechanistic Studies: Microreactors provide an ideal platform for detailed kinetic and mechanistic studies of the polymerization of this compound, offering insights that are difficult to obtain from batch experiments.

On-Demand Synthesis: The development of integrated flow systems for the synthesis and subsequent polymerization of this compound will allow for the on-demand production of tailored polymers.

Discovery of Unprecedented Reactivity Modes and Synthetic Applications

The electron-deficient nature of the carbon at the 2-position of the oxazoline ring, amplified by the trifluoromethyl group, suggests that this compound may exhibit unique reactivity. Future research will likely uncover novel transformations and synthetic applications, including:

Nucleophilic Addition Reactions: The C2 carbon is expected to be highly susceptible to nucleophilic attack, opening up possibilities for the synthesis of a wide range of functionalized oxazolines and their derivatives.

Ring-Opening Reactions: Besides polymerization, controlled ring-opening with various nucleophiles could provide access to novel trifluoromethyl-containing building blocks for organic synthesis.

Cycloaddition Reactions: The investigation of the participation of the this compound ring in cycloaddition reactions could lead to the discovery of new heterocyclic systems.

Advancements in Polymer Architectures and Materials Science with this compound Monomers

The living cationic ring-opening polymerization of 2-oxazolines is a powerful tool for the creation of well-defined polymer architectures. nih.govresearchgate.netdigitellinc.com The incorporation of the trifluoromethyl group is expected to impart unique properties to the resulting polymers, making them attractive for a variety of advanced applications.

Novel Block Copolymers: The sequential polymerization of this compound with other 2-oxazoline monomers will allow for the creation of novel amphiphilic and fluorinated block copolymers with applications in drug delivery, surface modification, and materials science. ultroxa.com

Stimuli-Responsive Materials: The properties of poly(this compound) may be sensitive to external stimuli such as temperature and pH, leading to the development of "smart" materials for a range of applications.

Enhanced Thermal and Chemical Stability: The presence of the trifluoromethyl group is expected to enhance the thermal and chemical stability of the resulting polymers, making them suitable for use in harsh environments.

The table below provides a comparative overview of the expected properties of poly(this compound) versus traditional poly(2-alkyl-2-oxazoline)s, based on the influence of the 2-substituent.

| Property | Poly(2-alkyl-2-oxazoline)s | Poly(this compound) (Expected) |

| Solubility | Tunable from hydrophilic to hydrophobic | Increased hydrophobicity and lipophilicity |

| Thermal Stability | Moderate | High |

| Chemical Resistance | Good | Excellent |

| Biocompatibility | Generally good | Under investigation, potential for unique interactions |

| Surface Energy | Moderate | Low |

常见问题

Q. What are the common synthetic routes for 2-(Trifluoromethyl)-2-oxazoline, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis often involves ring-opening polymerization (ROP) using initiators like N-methyl bis[(nonafluorobutane)sulfonyl]imide (Nf2NMe) or methyl triflate (TfOMe), which control molecular weight and polydispersity. For example, Nf2NMe provides better molecular weight control compared to TfOMe . Key conditions include solvent choice (e.g., acetonitrile or DMF), temperature (typically 60–100°C), and reaction time (24–48 hours). Post-polymerization modifications, such as thiol-ene click reactions , can introduce functional groups like sulfones for electrophoretic deposition .

- Critical Parameters :

| Factor | Impact on Purity |

|---|---|

| Initiator type | Determines molecular weight distribution |

| Solvent polarity | Affects reaction rate and side reactions |

| Temperature | Higher temps may degrade sensitive trifluoromethyl groups |

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies regiochemistry of the oxazoline ring and trifluoromethyl substitution patterns. For example, splitting patterns in aromatic regions distinguish para/meta isomers .

- 31P NMR : Used for polymers with phosphorus-containing initiators (e.g., phosphazenes) .

- FT-IR : Confirms the presence of C-F stretches (~1100–1200 cm⁻¹) and carbonyl groups (~1650 cm⁻¹) .

- HPLC/LCMS : Monitors reaction progress and quantifies impurities (e.g., unreacted monomers or byproducts) .

Advanced Research Questions

Q. How can researchers optimize the polymerization of this compound to achieve controlled molecular weights?

- Methodological Answer :

- Living Polymerization : Use cationic ROP with precise stoichiometry of initiator-to-monomer ratios. For example, Nf2NMe allows a degree of polymerization (DP) up to 23 with narrow dispersity (Đ < 1.2) .

- Post-Polymerization Modifications : Introduce functional groups via click chemistry (e.g., thiol-ene reactions) without chain termination. Oxidation of thiols to sulfones enhances electrophoretic deposition on surfaces .

- Table : Molecular Weight Control in ROP

| Initiator | DP Range | Đ | Application |

|---|---|---|---|

| Nf2NMe | 10–23 | 1.1–1.3 | Biocompatible coatings |

| TfOMe | 5–15 | 1.3–1.5 | Basic polymer studies |

Q. What strategies are effective in resolving contradictions between computational predictions and experimental reactivity data for this compound derivatives?

- Methodological Answer :

- Step 1 : Validate computational models (e.g., DFT) against crystallographic data. For example, X-ray structures of hydroxyphenyl-2-oxazoline isomers reveal discrepancies in predicted vs. actual bond angles .

- Step 2 : Use competitive reaction studies to test substituent effects. For instance, trifluoromethyl groups increase electrophilicity at the oxazoline carbonyl, but steric hindrance from ortho-substituents may reduce reactivity .

- Step 3 : Correlate experimental kinetics (e.g., Arrhenius plots) with simulated transition states to identify overlooked factors like solvent polarity or hydrogen bonding .

Data Contradiction Analysis

Example : Conflicting reports on the hydrolytic stability of poly(2-oxazoline)s.

- Evidence : Some studies report hydrolytic instability , while others show stability in physiological conditions .

- Resolution : Stability depends on side-chain hydrophobicity . PMOXA (methyl side chains) resists hydrolysis better than hydrophilic analogs. Testing under accelerated conditions (e.g., pH 2–12, 37°C) clarifies degradation pathways .

Future Research Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。